3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one
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Overview
Description
3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that allows for the formation of piperazine derivatives under mild conditions . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Chemical Reactions Analysis
3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an acetylcholinesterase inhibitor, which increases acetylcholine levels in the brain and helps improve cognitive functions . The compound’s structure allows it to bind to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
3-[3-(2-Methoxyphenyl)phenyl]piperazin-2-one can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine (MeOPP): This compound has stimulant effects and is used in "party pills".
Trifluoromethylphenylpiperazine (TFMPP): Known for its nonselective serotonin receptor agonist activity.
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)phenyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-15-8-3-2-7-14(15)12-5-4-6-13(11-12)16-17(20)19-10-9-18-16/h2-8,11,16,18H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOSWKYFZXKWFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)C3C(=O)NCCN3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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